molecular formula C20H30N4O3 B6979826 2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide

2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B6979826
M. Wt: 374.5 g/mol
InChI Key: MXESXFSFGOKSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[55]undecane-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-16-14-24(15-20(27-16)7-3-2-4-8-20)19(25)22-17-5-6-18(21-13-17)23-9-11-26-12-10-23/h5-6,13,16H,2-4,7-12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXESXFSFGOKSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2(O1)CCCCC2)C(=O)NC3=CN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of key intermediates through esterification, followed by cyclization reactions to construct the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can disrupt key biological pathways, leading to the desired therapeutic or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide lies in its spirocyclic structure, which imparts distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its bioactive potential make it a valuable compound for further research and development .

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